(1S,2R)-2-Aminocyclopentanol
Overview
Description
The compound (1S,2R)-2-Aminocyclopentanol is not directly mentioned in the provided papers, but it is structurally related to several compounds that have been synthesized and studied. These compounds are of significant interest due to their potential applications in medicinal chemistry, particularly as precursors for carbocyclic nucleosides, which are known for their antiviral and antineoplastic activities .
Synthesis Analysis
The synthesis of related compounds often involves enantioselective methods to ensure the correct stereochemistry, which is crucial for their biological activity. For example, the synthesis of (1R,2R,3S)-1-amino-2,3-bishydroxymethylcyclobutane derivatives involves a [2+3] cyclopentane ring formation followed by ring contraction and the Curtius reaction . Another method reported is the Dieckmann cyclization of (S)-2-aminoadipic acid to form an aminocyclopentanone, which is then elaborated to (1S,3R)-1-amino-3-(hydroxymethyl)cyclopentane . These methods highlight the importance of chiral starting materials and the use of cyclization reactions to construct the cyclopentane ring system.
Molecular Structure Analysis
The molecular structure of compounds similar to (1S,2R)-2-Aminocyclopentanol is characterized by the presence of a cyclopentane ring, which is a common motif in carbocyclic nucleosides. The stereochemistry of these compounds is determined using NMR spectroscopy and sometimes confirmed by X-ray crystallography, as seen in the synthesis of (1R,2S)- and (1S,2R)-1-amino-cis-3-azabicyclo[4.4.0]decan-2,4-dione hydrochlorides .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds often include cyclization reactions, such as the Dieckmann cyclization, and rearrangements like the Curtius rearrangement. These reactions are crucial for constructing the cyclopentane core and introducing the necessary functional groups in the correct stereochemical orientation .
Physical and Chemical Properties Analysis
While the physical and chemical properties of (1S,2R)-2-Aminocyclopentanol are not directly reported, the properties of structurally related compounds can be inferred. These compounds are typically solid at room temperature and their solubility, melting points, and specific rotations are determined as part of the characterization process. The presence of amino and hydroxyl groups in these molecules suggests that they would have the ability to form hydrogen bonds, which could affect their solubility and reactivity .
Scientific Research Applications
Enzymatic Synthesis Inhibition
- Inhibition of S-adenosyl-L-methionine Synthesis : Cycloleucine, closely related to (1S,2R)-2-Aminocyclopentanol, is a competitive inhibitor of S-adenosyl-L-methionine synthesis by various enzymes. The introduction of certain substituents can profoundly influence inhibitory properties, highlighting the importance of molecular conformation and structure in enzymatic interactions (Coulter et al., 1974).
Neuropharmacology
- Metabotropic Glutamate Receptor Interaction : Variants of 1-aminocyclopentane, similar to (1S,2R)-2-Aminocyclopentanol, have shown selective activity for group II metabotropic glutamate receptors, offering insights into receptor subtype selectivity and agonist-antagonist dynamics (Bräuner‐Osborne et al., 1997).
Glycosidase Inhibition
- Sugar Mimic Synthesis : Aminocyclopentanols, structurally related to (1S,2R)-2-Aminocyclopentanol, have been synthesized as mimics for intermediates in the hydrolysis of α-D-galactosides. These compounds were evaluated for their effects on glycosidases, though they showed no selectivity in inhibiting α- and β-galactosidases (Bøjstrup & Lundt, 2005).
Antiviral and Antineoplastic Activities
- Inhibition of Terminal Deoxynucleotidyl Transferase : Enantiomerically pure carbocyclic adenosine derivatives based on (1S,2R)-2-Aminocyclopentanol have shown strong inhibitory effects on terminal deoxynucleotidyl transferase, an enzyme relevant in DNA synthesis. This suggests potential applications in antiviral and antineoplastic therapies (Theil et al., 1998).
Synthesis of Carbocyclic Nucleosides
- Precursor for Carbocyclic Nucleoside Synthesis : The synthesis of (1S,3R)-1-amino-3-(hydroxymethyl)cyclopentane, a key precursor for some carbocyclic nucleosides, has been reported. Carbocyclic nucleosides are vital in the development of antiviral and antineoplastic agents (Bergmeier et al., 1993).
Neuroprotection and Neuromodulation
- Metabotropic Glutamate Receptor Agonists : Compounds like (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid, related to (1S,2R)-2-Aminocyclopentanol, have shown to protect synaptic transmission from hypoxia in hippocampal slices. This indicates potential applications in neuroprotection and neuromodulation (Opitz & Reymann, 1993).
Safety And Hazards
properties
IUPAC Name |
(1S,2R)-2-aminocyclopentan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c6-4-2-1-3-5(4)7/h4-5,7H,1-3,6H2/t4-,5+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFFOUICIRBXFRC-UHNVWZDZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@H](C1)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,2R)-2-Aminocyclopentanol | |
CAS RN |
31889-37-9 | |
Record name | cis-2-Amino-cyclopentanol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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